2-Chloro-6-fluoro-3-hydroxybenzaldehyde
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Overview
Description
2-Chloro-6-fluoro-3-hydroxybenzaldehyde is a halogenated benzaldehyde derivative with the molecular formula C7H4ClFO2. This compound is characterized by the presence of chlorine, fluorine, and hydroxyl groups attached to a benzaldehyde core. It is commonly used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-6-fluoro-3-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2-chloro-6-fluorotoluene using chromyl chloride. This reaction typically occurs under controlled conditions to ensure the selective formation of the desired aldehyde .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation reactions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. Industrial processes may also incorporate purification steps, such as recrystallization or distillation, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-3-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: 2-Chloro-6-fluoro-3-hydroxybenzoic acid.
Reduction: 2-Chloro-6-fluoro-3-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-fluoro-3-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Industry: The compound is utilized in the production of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-3-hydroxybenzaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of the hydroxyl group can influence the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzaldehyde: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Chloro-3-hydroxybenzaldehyde: Contains a hydroxyl group but lacks the fluorine atom, affecting its chemical properties and reactivity.
2-Chloro-6-hydroxybenzaldehyde: Similar structure but without the fluorine atom, leading to different reactivity and applications.
Uniqueness
2-Chloro-6-fluoro-3-hydroxybenzaldehyde is unique due to the presence of both chlorine and fluorine atoms, along with a hydroxyl group. This combination of functional groups imparts distinct chemical properties, making it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
2-chloro-6-fluoro-3-hydroxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-7-4(3-10)5(9)1-2-6(7)11/h1-3,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRXJDYHEMZYIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)Cl)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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